2-Methyl-3-oxo-2-phenylbutanenitrile
Description
2-Methyl-3-oxo-2-phenylbutanenitrile is a chemical compound with the molecular formula C11H11NO . It is also known as Benzeneacetonitrile, α-acetyl-α-methyl .
Synthesis Analysis
The synthesis of this compound or similar compounds has been studied in the literature. For instance, the reaction of linear conjugated enynones with 3-oxo-3-phenylpropanenitrile in the presence of sodium methoxide as a base in methanol at room temperature for 4–26 hours affords polyfunctional δ-diketones .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-C≡N), a ketone group (C=O), and a phenyl group (C6H5) attached to a butane backbone . The average mass of the molecule is 159.185 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the molecule’s functional groups suggest it could participate in various organic reactions. For example, the nitrile group could undergo hydrolysis, reduction, or Grignard reactions, and the ketone group could be involved in aldol condensations or reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a flash point of 96.3±21.8 °C and an index of refraction of 1.527 .Future Directions
The future directions for research on 2-Methyl-3-oxo-2-phenylbutanenitrile could involve exploring its potential uses in organic synthesis, given its functional groups and the reactions they can undergo . Further studies could also investigate its physical and chemical properties in more detail, as well as its safety and environmental impact.
Properties
IUPAC Name |
2-methyl-3-oxo-2-phenylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(13)11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWSQWJGZUSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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